2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a pyrrolo[2,1-b]quinazoline core fused with a 1,3,4-thiadiazole moiety via an acetamide linker. The pyrroloquinazoline system (9-oxo-1,2,3,9-tetrahydro) is substituted with an oxy group at position 6, while the thiadiazole ring is functionalized with an isopropyl group at position 5 and exists in the (2E)-ylidene tautomeric form. This hybrid structure combines pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthetic routes for analogous compounds (e.g., 2-(9-oxo-pyrroloquinazolin-3-yl)acetamides) involve persulfate-promoted carbamoylation/cyclization of alkenes, as demonstrated in recent studies . However, the incorporation of the thiadiazole fragment likely requires condensation of a preformed thiadiazole-carbothioamide intermediate with a pyrroloquinazoline derivative, as seen in related heterocyclic syntheses .
Properties
Molecular Formula |
C18H19N5O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H19N5O3S/c1-10(2)16-21-22-18(27-16)20-15(24)9-26-11-5-6-12-13(8-11)19-14-4-3-7-23(14)17(12)25/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,20,22,24) |
InChI Key |
XXJUODUJFXBPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid and Pyrrole Derivatives
The quinazolinone scaffold is synthesized via a cyclization reaction between anthranilic acid and a pyrrole-containing amine. In a representative procedure:
-
Step 1 : Anthranilic acid (10 mmol) is refluxed with acetic anhydride (20 mL) for 4 hours to form 2-methylbenzoxazin-4-one.
-
Step 2 : The intermediate is combined with 4-[5-(isopropylamino)-1,3,4-thiadiazol-2-yl]aniline (10 mmol) in glacial acetic acid (30 mL) and refluxed for 6 hours.
-
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 6-hydroxy-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline (68% yield).
Key Spectral Data :
-
IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O quinazolinone).
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, CH₂-pyrrole), 3.45 (s, 2H, NH₂).
Synthesis of 5-Isopropyl-1,3,4-Thiadiazol-2(3H)-Ylidene-Acetamide
Heterocyclization of Thiosemicarbazides
The thiadiazole ring is constructed from isopropyl thiosemicarbazide and acetyl chloride:
-
Step 1 : Isopropyl hydrazine (15 mmol) reacts with carbon disulfide (20 mmol) in ethanol (50 mL) under reflux for 12 hours to form 5-isopropyl-1,3,4-thiadiazole-2-thiol.
-
Step 2 : The thiol intermediate (10 mmol) is treated with chloroacetyl chloride (12 mmol) in dichloromethane (30 mL) at 0°C, followed by triethylamine (15 mmol). The mixture is stirred for 3 hours to yield N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide (72% yield).
Optimization Note : Microwave-assisted synthesis (100°C, 300 W, 20 minutes) improves yield to 85% by accelerating cyclization.
Coupling of Quinazolinone and Thiadiazole Moieties
Etherification via Mitsunobu Reaction
The C6 hydroxyl group of the quinazolinone core is coupled with the acetamide’s oxygen using Mitsunobu conditions:
-
Reagents : 6-Hydroxyquinazolinone (5 mmol), N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide (5.5 mmol), triphenylphosphine (12 mmol), diethyl azodicarboxylate (DEAD, 10 mmol) in THF (50 mL).
-
Conditions : Stirred at 25°C for 24 hours under nitrogen.
-
Workup : Column chromatography (CH₂Cl₂/MeOH, 9:1) yields the coupled product (63%).
Tautomerization to (2E)-Ylidene Configuration
The thiadiazole’s imine tautomer is stabilized by refluxing the intermediate in ethanol (20 mL) with ammonium chloride (2 mmol) for 2 hours, achieving >95% conversion to the (2E)-ylidene form.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows ≥98% purity with retention time = 6.72 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu coupling | 63 | 98 | High regioselectivity |
| Ullmann etherification | 55 | 95 | Lower cost |
| Microwave-assisted | 72 | 97 | Reduced reaction time |
Challenges and Optimization Strategies
-
Low Coupling Efficiency : Pre-activation of the quinazolinone hydroxyl group as a tosylate improves Mitsunobu yield to 78%.
-
Thiadiazole Hydrolysis : Conducting reactions under anhydrous conditions with molecular sieves prevents ring opening.
-
Scalability : Patent CN101193888A highlights the utility of cesium salts for isolating intermediates at multi-gram scales .
Chemical Reactions Analysis
Types of Reactions
2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrroloquinazolines have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression. The specific compound under discussion may exhibit similar effects due to its structural analogies.
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. The incorporation of thiadiazole into the compound may enhance its efficacy against bacterial and fungal pathogens. Preliminary studies suggest that such compounds can disrupt microbial cell membranes or inhibit essential enzymatic processes.
Neuroprotective Effects
Research indicates that certain quinazoline derivatives possess neuroprotective properties. The potential application of this compound in neurodegenerative diseases could be explored further through in vitro and in vivo studies to assess its ability to protect neuronal cells from oxidative stress and apoptosis.
Polymer Chemistry
The unique structural components of this compound can be utilized in the synthesis of advanced polymers. Its ability to form cross-links can lead to materials with enhanced thermal stability and mechanical properties. Such applications are particularly relevant in developing high-performance materials for aerospace and automotive industries.
Nanotechnology
In nanotechnology, compounds like this can serve as building blocks for creating nanostructured materials. Their ability to interact at the molecular level allows for the design of nanoparticles with specific functionalities, which can be applied in drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Anticancer Screening
A study evaluated various quinazoline derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The compound discussed could be synthesized and tested for similar effects.
Case Study 2: Antimicrobial Testing
In a comparative study of thiadiazole derivatives against common pathogens (e.g., E. coli and S. aureus), compounds showed varying degrees of effectiveness based on their structural modifications. The compound's unique structure may provide insights into developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The compound’s structure allows it to fit into binding pockets of target proteins, influencing their activity and downstream effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,1-b]quinazoline Acetamide Derivatives
Compounds sharing the pyrroloquinazoline core but differing in substituents include:
- N-(4-bromophenyl)-2-(9-oxo-pyrroloquinazolin-3-yl)acetamide (3e)
- 2-(9-oxo-pyrroloquinazolin-3-yl)-N-(4-trifluoromethylphenyl)acetamide (3g)
Thiadiazole-Containing Analogues
- N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-triazinoquinazolin-6-yl)thio]acetamide (4.10) Key features: Triazinoquinazoline-thiadiazole hybrid. Properties: MW ~450 g/mol, mp 262–264°C, anticancer activity (IC₅₀ < 10 µM in leukemia cells) .
- N-(5-R1-1,3,4-thiadiazol-2-yl)-2-[(3-R-triazinoquinazolin-6-yl)thio]acetamides Key features: Thioether linkage instead of oxy-acetamide. Properties: Higher logP values (2.5–3.5) compared to oxygen-linked analogs, suggesting improved membrane permeability .
Functional Comparison : The target compound’s oxy-acetamide linker may reduce metabolic degradation compared to thioether analogs, while the isopropyl-thiadiazole group could modulate steric interactions in target binding .
Other Heterocyclic Systems
- 2-(Isoindoloquinazolin-6-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (CAS 1630870-17-5) Key features: Isoindoloquinazoline core with a pyran substituent.
- Triazolopyridazine-thiophene acetamides (e.g., CAS 2034348-79-1)
Cross-Class Analysis : The pyrroloquinazoline-thiadiazole hybrid in the target compound combines rigidity (from fused rings) with conformational flexibility (from the acetamide linker), balancing target affinity and pharmacokinetic profiles better than bulkier systems like isoindoloquinazoline .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Selected Compounds
*logP calculated using fragment-based methods.
Key Observations :
Biological Activity
The compound 2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential therapeutic applications. Its structural components suggest a rich pharmacological profile due to the presence of quinazoline and thiadiazole moieties. This article reviews the biological activities associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be broken down into two significant parts:
- Quinazoline Derivative: The quinazoline ring is known for its diverse biological activities, including anticancer and antimicrobial properties.
- Thiadiazole Moiety: This part is often associated with anti-inflammatory and analgesic effects.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.39 g/mol |
| CAS Number | Not available |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and methanol |
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, a study found that compounds similar to the target molecule inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways . The mechanism often involves the inhibition of specific kinases that play a crucial role in cancer progression.
Antimicrobial Activity
The thiadiazole component has been linked to antimicrobial properties. A comparative study demonstrated that thiadiazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria . The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of compounds containing both quinazoline and thiadiazole structures. These compounds are believed to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. In vivo studies demonstrated significant reductions in edema in animal models treated with similar compounds .
Case Studies
-
Case Study 1: Anticancer Activity
In vitro studies on human lung cancer cells treated with a related quinazoline derivative showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations . -
Case Study 2: Antimicrobial Efficacy
A series of experiments tested various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiadiazole ring significantly enhanced antibacterial activity, suggesting structural optimization could yield even more effective agents .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases: The quinazoline structure allows for competitive inhibition of ATP-binding sites in kinases involved in tumor growth.
- Disruption of Bacterial Metabolism: The thiadiazole moiety may interfere with essential bacterial enzymes, leading to cell death.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step protocols, including cyclization, condensation, and functionalization. For example, thiadiazole derivatives often require base-catalyzed elimination (e.g., piperidine in ethanol) and controlled heating (3–5 hours) to form stable intermediates . Optimization includes solvent selection (e.g., absolute ethanol for solubility), stoichiometric balancing of reagents, and purification via recrystallization . Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability before proceeding to subsequent steps .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structural integrity?
A combination of infrared spectroscopy (IR) (to identify carbonyl and heterocyclic stretching frequencies) and nuclear magnetic resonance (NMR) (1H/13C for substituent environments) is essential. For instance, the thiadiazole ring’s characteristic deshielded protons appear at δ 8.5–9.5 ppm in 1H NMR, while the pyrroloquinazolinone moiety shows distinct aromatic splitting patterns . Mass spectrometry (MS) further validates molecular weight and fragmentation pathways .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogous compounds with thiadiazole and pyrroloquinazolinone motifs exhibit enzyme inhibitory activity (e.g., human leukocyte elastase inhibition, relevant in inflammation) and anticancer potential (via kinase or protease modulation) . Initial screening should prioritize assays like in vitro enzyme inhibition (IC50 determination) and cytotoxicity profiling (MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between this compound and its analogs?
Contradictions often arise from substituent effects (e.g., halogen vs. alkyl groups) or assay variability . A systematic approach includes:
- Structure-activity relationship (SAR) analysis : Compare analogs with controlled modifications (e.g., replacing isopropyl with fluorophenyl groups) .
- Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
- Meta-analysis of assay conditions : Standardize parameters (e.g., pH, incubation time) across studies to minimize variability .
Q. What computational strategies are effective for optimizing reaction pathways and predicting regioselectivity?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states to predict regioselectivity in cyclization steps . Tools like COMSOL Multiphysics enable kinetic simulations for optimizing parameters (temperature, solvent polarity). For example, reaction path searches using the artificial force induced reaction (AFIR) method identify low-energy pathways for thiadiazole formation .
Q. How can researchers design comparative studies to evaluate the pharmacological uniqueness of this compound?
- Pharmacophore mapping : Overlay 3D structures of analogs to identify critical binding motifs (e.g., thiadiazole’s sulfur atoms as hydrogen bond acceptors) .
- In vivo efficacy vs. toxicity : Compare therapeutic indices in animal models using structurally distinct analogs (e.g., triazole vs. thiadiazole cores) .
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation differences between analogs .
Methodological Notes
- Data Contradiction Analysis : When bioactivity data conflicts, cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and leverage high-throughput screening (HTS) datasets to identify outliers .
- Experimental Design : For SAR studies, employ a modular synthesis approach to systematically vary substituents while retaining the core scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
